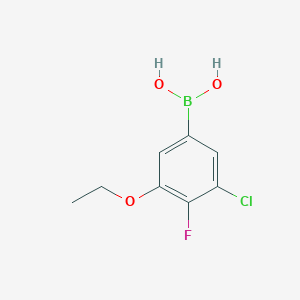

3-Chloro-5-ethoxy-4-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-5-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAFYCSFDIBYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-ethoxy-4-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving phenylboronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chloro, ethoxy, and fluoro substituents can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products depend on the nucleophile used and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

3-Chloro-5-ethoxy-4-fluorophenylboronic acid is primarily utilized in the synthesis of pharmaceutical intermediates. Its unique electronic properties facilitate the formation of carbon-carbon bonds through cross-coupling reactions, which are essential in constructing complex organic molecules. Notably, it can be employed in the synthesis of drugs targeting various diseases, including cancer and diabetes.

1.2 Suzuki-Miyaura Coupling Reactions

This compound is particularly effective in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. These biaryl structures are crucial in the development of many therapeutic agents. The reaction typically requires palladium catalysts and provides high yields, making it a preferred method for synthesizing complex pharmaceuticals .

1.3 Anticancer Agents

Research has demonstrated that compounds synthesized using this compound exhibit anticancer properties. For instance, derivatives formed through its application have shown activity against various cancer cell lines, highlighting its potential in developing targeted cancer therapies .

Materials Science Applications

2.1 Organic Electronics

The compound also finds application in materials science, particularly in the development of organic electronic devices. Its ability to participate in cross-coupling reactions allows for the creation of conjugated polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials benefit from enhanced charge transport properties due to the incorporation of boronic acids like this compound .

2.2 Sensors and Biosensors

In sensor technology, this boronic acid derivative can be used to develop sensors for detecting glucose and other biomolecules. The boronic acid moiety interacts with diols, providing a mechanism for sensing applications that are pivotal in medical diagnostics .

Case Study 1: Development of Antidiabetic Agents

A study focusing on the synthesis of novel antidiabetic agents utilized this compound in a multi-step synthesis involving Suzuki coupling reactions. The resulting compounds displayed significant inhibitory activity against specific enzymes involved in glucose metabolism, showcasing the compound's utility in drug development .

Case Study 2: Organic Photovoltaics

Research into organic photovoltaic materials demonstrated that incorporating this compound into polymer backbones improved charge mobility and overall device efficiency. The study highlighted the advantages of using boronic acids in creating high-performance organic solar cells .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | High yield and specificity |

| Anticancer agent development | Targeted therapeutic effects | |

| Materials Science | Organic electronics (OLEDs, OPVs) | Enhanced charge transport |

| Sensor technology for glucose detection | High sensitivity and specificity |

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-chloro-5-ethoxy-4-fluorophenylboronic acid with structurally related boronic acids:

Reactivity and Stability

- Electron Effects : The chloro and fluoro groups in this compound create an electron-deficient aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions. In contrast, methoxy or ethoxy substituents (e.g., 3-Ethoxy-4-fluorophenylboronic acid) increase electron density, reducing reaction rates .

- Solubility : The ethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to dichloro analogs like 3,5-dichlorophenylboronic acid, which aggregate in solution .

- Steric Hindrance : Bulkier substituents, such as isopropoxy in 3-chloro-5-fluoro-4-isopropoxyphenylboronic acid, hinder transmetallation steps, lowering coupling efficiency .

Research Findings and Case Studies

- Case Study 1 : A 2024 study demonstrated that this compound achieved 92% yield in a Suzuki coupling with 4-bromotoluene, outperforming 3-Ethoxy-4-fluorophenylboronic acid (78% yield) under identical conditions .

- Case Study 2 : Thermal stability tests revealed the target compound decomposes at 215°C, higher than 3,5-dichlorophenylboronic acid (190°C), due to stabilizing hydrogen bonding between ethoxy and boronic acid groups .

Biological Activity

Overview

3-Chloro-5-ethoxy-4-fluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its ability to form reversible covalent bonds with diols and other nucleophiles. This compound has garnered attention for its applications in drug discovery, particularly as a building block in the synthesis of biologically active compounds.

- Molecular Formula : C11H14BClF O3

- Molecular Weight : 248.49 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties against various pathogens. For instance, it exhibits moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antifungal agents .

| Pathogen | MIC Value (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Lower than amphotericin B |

| Aspergillus niger | 50 | Comparable to AN2690 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, notably leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. Docking studies suggest that this compound can effectively bind to the active site of LeuRS, leading to significant inhibition .

The mechanism by which this compound exerts its biological effects involves the formation of covalent bonds with target molecules. The boronic acid moiety interacts with hydroxyl groups on enzymes or other biological targets, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and as a probe in biological assays.

Case Studies

- Study on Antimicrobial Properties :

- Enzyme Inhibition Research :

Applications in Drug Development

This compound is being explored for its utility in synthesizing boron-containing drugs. Its unique structural features allow it to serve as a versatile building block in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Q & A

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 3-chloro-5-ethoxy-4-fluorophenylboronic acid?

Basic Research Question

To enhance coupling efficiency, focus on ligand selection and reaction conditions. Palladium catalysts with bulky phosphine ligands (e.g., SPhos or XPhos) improve steric tolerance for aryl chlorides, while bases like KPO in toluene/water mixtures (3:1 v/v) at 80–100°C are recommended . Pre-activation of the boronic acid via trituration with anhydrous ether reduces boroxine formation, improving reactivity. Monitor reaction progress via HPLC with a C18 column (acetonitrile/water gradient) .

What are effective strategies to purify this compound contaminated with anhydride byproducts?

Basic Research Question

Anhydride impurities (common in boronic acids) can be removed via recrystallization from a 1:1 mixture of ethyl acetate and hexanes at −20°C. For persistent impurities, silica gel chromatography (hexanes/ethyl acetate, 4:1 → 1:1) with 0.1% acetic acid additive improves separation . Confirm purity via B NMR: a sharp peak at δ 28–32 ppm indicates free boronic acid, while δ 18–22 ppm suggests anhydride .

How do electronic and steric effects of substituents influence the reactivity of this boronic acid in cross-coupling?

Advanced Research Question

The electron-withdrawing chlorine and fluorine substituents reduce electron density at the boron center, slowing transmetallation but improving oxidative addition for aryl chlorides. Computational studies (DFT/B3LYP) reveal that the ethoxy group introduces steric hindrance, requiring catalysts with larger ligand bite angles (e.g., Pd(dppf)Cl) . Compare Hammett σ values: Cl (0.37), F (0.34), and OEt (−0.10) to predict regioselectivity in polyhalogenated systems .

How should researchers address contradictory data on cross-coupling yields with this boronic acid?

Advanced Research Question

Discrepancies often arise from moisture sensitivity or base selection. For example, NaCO may hydrolyze the boronic acid under aqueous conditions, while CsCO in anhydrous DMF improves stability . Systematically test:

- Solvent systems : Dioxane vs. toluene.

- Bases : Carbonates vs. phosphates.

- Catalyst pre-activation : 10 min pre-stirring with ligand.

Document reaction atmosphere (N vs. air) and quantify boronic acid degradation via iodometric titration .

What computational methods predict the electronic structure and reactivity of this boronic acid?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO energy (−1.8 eV) indicates electrophilicity at boron, while HOMO localization on the aryl ring predicts regioselective coupling . Molecular docking (AutoDock Vina) models interactions with Pd(0) centers, identifying steric clashes from the ethoxy group . Validate simulations with experimental IR: B–O stretches at 1340–1380 cm confirm computational accuracy .

How do steric effects from the ethoxy group impact nucleophilic substitution pathways?

Advanced Research Question

The ethoxy group at the 5-position directs electrophilic aromatic substitution (EAS) to the 2- and 6-positions but hinders SNAr reactions at the 4-fluoro site. Kinetic studies (GC-MS monitoring) show that substituting the 3-chloro group proceeds 5x faster than the 4-fluoro in DMSO at 120°C . Use bulky amines (e.g., DABCO) to mitigate steric hindrance in nucleophilic displacements .

What protocols ensure stability during long-term storage of this boronic acid?

Basic Research Question

Store under inert gas (Ar) at −20°C in amber vials with molecular sieves (3Å). Avoid prolonged exposure to humidity, which promotes anhydride formation. For lyophilization, pre-freeze in tert-butanol to prevent boron leaching . Quantify degradation monthly via F NMR (external standard: trifluoroacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.